molecular formula C8H7FO3 B13637602 2-(2-Fluoro-6-hydroxyphenyl)acetic acid

2-(2-Fluoro-6-hydroxyphenyl)acetic acid

Cat. No.: B13637602
M. Wt: 170.14 g/mol
InChI Key: ZCGMMQUERZLNQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Fluoro-6-hydroxyphenyl)acetic acid is an organic compound with the molecular formula C8H7FO3 It contains a fluorine atom, a hydroxyl group, and a carboxylic acid group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Fluoro-6-hydroxyphenyl)acetic acid can be achieved through several methods. One common approach involves the reaction of 2-fluoro-6-hydroxybenzaldehyde with a suitable reagent to introduce the acetic acid moiety. This can be done using a Grignard reaction followed by oxidation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvents, catalysts, and temperature control are crucial factors in industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(2-Fluoro-6-hydroxyphenyl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-(2-Fluoro-6-hydroxyphenyl)acetic acid involves its interaction with specific molecular targets. The hydroxyl and carboxylic acid groups can form hydrogen bonds with enzymes or receptors, modulating their activity. The fluorine atom can enhance the compound’s stability and bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Fluoro-6-hydroxyphenyl)acetic acid is unique due to the specific positioning of the fluorine and hydroxyl groups, which can influence its chemical reactivity and potential biological activities. The presence of the fluorine atom can enhance the compound’s stability and interaction with biological targets, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C8H7FO3

Molecular Weight

170.14 g/mol

IUPAC Name

2-(2-fluoro-6-hydroxyphenyl)acetic acid

InChI

InChI=1S/C8H7FO3/c9-6-2-1-3-7(10)5(6)4-8(11)12/h1-3,10H,4H2,(H,11,12)

InChI Key

ZCGMMQUERZLNQF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)F)CC(=O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.